molecular formula C24H19ClN2O2 B11955870 N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide CAS No. 853319-81-0

N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide

Cat. No.: B11955870
CAS No.: 853319-81-0
M. Wt: 402.9 g/mol
InChI Key: FTASFQDCRRLXPB-UHFFFAOYSA-N
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Description

N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide is a synthetic acetamide derivative featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a 7-chloro-1-oxo-isoquinoline moiety at the acetamide’s α-position. Its structural complexity arises from the fused isoquinoline ring system, which introduces steric and electronic effects that influence reactivity and biological interactions.

Properties

CAS No.

853319-81-0

Molecular Formula

C24H19ClN2O2

Molecular Weight

402.9 g/mol

IUPAC Name

N-benzhydryl-2-(7-chloro-1-oxoisoquinolin-2-yl)acetamide

InChI

InChI=1S/C24H19ClN2O2/c25-20-12-11-17-13-14-27(24(29)21(17)15-20)16-22(28)26-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15,23H,16H2,(H,26,28)

InChI Key

FTASFQDCRRLXPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide has the following structural formula:

C24H19ClN2O2\text{C}_{24}\text{H}_{19}\text{ClN}_2\text{O}_2

Physical Properties

PropertyValue
Molecular Weight402.884 g/mol
DensityNot specified
SolubilityNot specified

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

  • Anticholinergic Activity : Some isoquinoline derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antitumor Properties : Isoquinoline derivatives are known for their anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

Several studies have investigated the biological effects of related compounds. For instance:

  • Inhibition of AChE : A study demonstrated that certain isoquinoline derivatives can effectively inhibit AChE, which is crucial in managing Alzheimer's disease by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
  • Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of N-benzhydryl derivatives against human cancer cell lines. The findings revealed that these compounds exhibited significant growth inhibition, with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of isoquinoline derivatives. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters and structural features of N-benzhydryl-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide with analogs identified in the literature:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Synthetic Route Biological Relevance
Target Compound
This compound
C23H17Cl2NO2 (calc.) ~418.3 (calc.) 7-Cl-isoquinolinone, benzhydryl Likely multi-step coupling (no direct evidence) Potential kinase inhibition (theorized)
N-benzhydryl-2-(4-chlorophenyl)acetamide C21H18ClNO 335.83 4-Cl-phenyl, benzhydryl Not specified Unknown
N-(5-Chloro-2-methoxyphenyl)-2-(7-chloro-1-oxo-2(1H)-isoquinolinyl)acetamide C18H14Cl2N2O3 (calc.) ~389.2 (calc.) 7-Cl-isoquinolinone, 5-Cl-2-methoxyphenyl Not detailed in evidence Unreported
(E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide (2l) C21H17N3O4 375.38 Coumarin-oxygen linker, hydrazide Hydrazide condensation with aldehydes Antimicrobial screening candidate
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide C16H14ClN3O2S 347.82 Benzothiazole, 4-Cl-phenyl Substituted acetamide coupling Patent-protected intermediate
Key Observations:
  • Substituent Effects: The target compound’s 7-chloro-isoquinolinone group introduces greater steric bulk and polarity compared to simpler aryl groups (e.g., 4-chlorophenyl in ). This likely enhances its binding affinity to hydrophobic enzyme pockets, a feature shared with benzothiazole derivatives ().
  • Molecular Weight : The target compound’s higher molar mass (~418 g/mol) compared to analogs like (335.83 g/mol) may impact bioavailability, as molecular weights >500 g/mol often reduce membrane permeability.

Crystallographic and Spectroscopic Analysis

  • Structural Confirmation : and highlight the use of SHELX software and hydrogen-bonding analysis for crystal structure determination. For the target compound, 1H/13C NMR (as in ) and X-ray crystallography would be critical to confirm stereochemistry and packing motifs.
  • Hydrogen Bonding: The isoquinolinone’s carbonyl group likely participates in hydrogen bonding (as in ), influencing solubility and crystal morphology compared to non-carbonyl analogs like .

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